molecular formula C29H30N4O3S B2584767 4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide CAS No. 1115549-02-4

4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide

Cat. No.: B2584767
CAS No.: 1115549-02-4
M. Wt: 514.64
InChI Key: JRWIKFQWJVFUDY-UHFFFAOYSA-N
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Description

4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a phenylethyl carbamoyl methyl sulfanyl group at position 2 and a propylbenzamide moiety at position 2.

Properties

IUPAC Name

4-[[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-2-17-31-27(35)23-14-12-22(13-15-23)19-33-28(36)24-10-6-7-11-25(24)32-29(33)37-20-26(34)30-18-16-21-8-4-3-5-9-21/h3-15H,2,16-20H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWIKFQWJVFUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the quinazoline intermediate with phenylethyl isocyanate.

    Addition of the Sulfanyl Group: The sulfanyl group can be incorporated through a nucleophilic substitution reaction using thiol reagents.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the quinazoline derivative with N-propylbenzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazoline core and benzamide moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its quinazoline core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s quinazolinone core distinguishes it from other heterocyclic systems, such as the chromen-4-one and pyrazolo[3,4-d]pyrimidine scaffolds observed in the fluorinated sulfonamide derivative from . Key structural comparisons include:

Compound Core Structure Key Substituents Functional Groups
Target compound 3,4-Dihydroquinazolin-4-one Phenylethyl carbamoyl methyl sulfanyl, propylbenzamide Amide, thioether, aromatic rings
: Compound 13a Hydrazinylidene-cyanoacetanilide 4-Methylphenyl, sulfamoylphenyl Cyano, amide, sulfonamide
: Fluorinated sulfonamide Chromen-4-one, pyrazolopyrimidine 3-Fluorophenyl, 5-fluoro-chromenone, isopropylbenzamide Fluorine, sulfonamide, amide

Key Observations :

  • The target compound’s thioether linkage (C–S–C) may enhance metabolic stability compared to the sulfonamide (SO₂NH₂) groups in and , which are prone to hydrolysis .
  • The phenylethyl carbamoyl group introduces steric bulk and lipophilicity, contrasting with the fluorophenyl groups in , which improve electronegativity and binding specificity .
Physicochemical Properties
Property Target Compound Compound 13a () Compound
Molecular Weight ~550 (estimated) 357.38 589.1
Melting Point Not reported 288°C 175–178°C
Solubility Likely low (lipophilic) Moderate (sulfonamide) Low (fluorinated)

Analysis :

  • The target compound’s propylbenzamide group may reduce aqueous solubility compared to the sulfamoylphenyl moiety in , which enhances polarity .
  • Fluorine atoms in lower the melting point (175–178°C) relative to non-fluorinated analogues, reflecting disrupted crystal packing .

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